(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone
Overview
Description
(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is a synthetic organic compound that features a benzofuran core, a structure known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by functionalization to introduce the fluoro and methoxy groups.
Formation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Functionalization: The introduction of the fluoro and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, fluorination can be carried out using reagents like Selectfluor, while methoxylation can be achieved using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a benzofuranone, while reduction of the carbonyl group would yield a benzofuran alcohol.
Scientific Research Applications
Medicinal Chemistry: Due to its benzofuran core, this compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Another benzofuran derivative used in the treatment of skin diseases like psoriasis.
Angelicin: Known for its phototoxic properties and used in phototherapy.
Uniqueness
(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is unique due to the presence of both fluoro and methoxy groups, which can enhance its biological activity and specificity compared to other benzofuran derivatives .
Properties
IUPAC Name |
(2-fluoro-4-methoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO4/c1-20-10-3-4-11(14(17)7-10)16(19)13-8-21-15-5-2-9(18)6-12(13)15/h2-8,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDENJQRQBVESKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.